2-Chloro-5-nitro-N-phenylbenzamide
Overview
Description
Mechanism of Action
Target of Action
GW9662, also known as 2-Chloro-5-nitro-N-phenylbenzamide, is a potent, irreversible, and selective antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation in macrophages .
Mode of Action
GW9662 acts by binding to the ligand-binding site of PPARγ, modifying a cysteine residue within the receptor . This binding results in the inhibition of PPARγ, which can lead to various downstream effects depending on the cellular context .
Biochemical Pathways
The inhibition of PPARγ by GW9662 can impact several biochemical pathways. For instance, in a model of chronic intermittent hypoxia-induced hypertension in rats, GW9662 was found to potentially exert an antihypertensive effect through the Angiotensin II Receptor Type 1 (AGTR1) . In another study, GW9662 was found to elicit the differentiation of M2c-like cells (a type of macrophage) and upregulation of the MerTK/Gas6 axis , a key pathway in macrophage polarization .
Pharmacokinetics
It’s known that gw9662 is a selective covalent and irreversible antagonist of full-length pparγ with an ic50 value in the nanomolar range . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of GW9662 and their impact on its bioavailability.
Result of Action
The action of GW9662 can lead to various molecular and cellular effects. For example, in a model of hypertension, both GW9662 and a PPARγ agonist were found to counteract hypertension induced by chronic intermittent hypoxia . In a study on human macrophage polarization, GW9662 was found to induce the differentiation of M2c-like cells and upregulation of the MerTK/Gas6 axis .
Action Environment
The action, efficacy, and stability of GW9662 can be influenced by various environmental factors. For instance, the presence of other signaling molecules can impact the effects of GW9662. In a study on macrophage polarization, the presence of IFN-γ, GM-CSF, or LPS was found to hamper the induction of MerTK and Gas6 by GW9662 . More research is needed to fully understand how various environmental factors influence the action of GW9662.
Biochemical Analysis
Biochemical Properties
GW9662 is known to bind to the ligand binding site of the peroxisome proliferator activated receptor γ (PPARγ) and results in the inhibition of adipocyte differentiation . It favors cell growth suppression in breast cancer cell lines even in the presence of PPARγ agonist rosiglitazone .
Cellular Effects
GW9662 has been used as a PPARγ antagonist in human pluripotent stem cells, in phenylephrine stimulated cardiomyocytes, and to inhibit the protective effect of telmisartan pheochromocytoma, PC12 cells . It stimulates M2c macrophages differentiation and triggers growth arrest-specific 6 (Gas6) expression .
Molecular Mechanism
GW9662 is an irreversible PPARγ antagonist . It inhibits connective tissue growth factor and activation of CD36 by IL-4 . It binds to the ligand binding site of PPARγ with IC50 in nanomolar range .
Metabolic Pathways
GW9662 is involved in lipid metabolism, affecting lipid uptake, transport, and storage as well as fatty acid synthesis
Preparation Methods
The synthesis of GW 9662 involves several steps. The primary synthetic route includes the nitration of 2-chlorobenzamide to form 2-chloro-5-nitrobenzamide. This intermediate is then subjected to a reaction with aniline to produce the final product, 2-chloro-5-nitro-N-phenylbenzamide . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and ethanol, with gentle warming to enhance solubility .
Chemical Reactions Analysis
GW 9662 undergoes various chemical reactions, including:
Oxidation: The nitro group in GW 9662 can be reduced to an amino group under specific conditions.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond in GW 9662 can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and nucleophiles such as sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GW 9662 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of peroxisome proliferator-activated receptor gamma in various chemical reactions and pathways.
Biology: GW 9662 is employed in research to understand the mechanisms of lipid metabolism, glucose homeostasis, and inflammation.
Medicine: This compound is used in preclinical studies to investigate its potential therapeutic effects in diseases such as diabetes, obesity, and cancer.
Industry: GW 9662 is utilized in the development of new drugs and therapeutic agents targeting peroxisome proliferator-activated receptor gamma
Comparison with Similar Compounds
GW 9662 is unique among peroxisome proliferator-activated receptor gamma antagonists due to its irreversible binding and high selectivity. Similar compounds include:
BADGE: Another peroxisome proliferator-activated receptor gamma antagonist, but less potent than GW 9662.
T0070907: A selective peroxisome proliferator-activated receptor gamma antagonist with reversible binding.
SR-202: A peroxisome proliferator-activated receptor gamma antagonist with different binding characteristics compared to GW 9662
These compounds differ in their binding affinities, selectivity, and mechanisms of action, making GW 9662 a valuable tool in research for its unique properties .
Properties
IUPAC Name |
2-chloro-5-nitro-N-phenylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTSIBUQMRRYIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040723 | |
Record name | 2-Chloro-5-nitro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26732595 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22978-25-2 | |
Record name | 2-Chloro-5-nitrobenzanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22978-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-nitrobenzanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022978252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-5-nitro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-5-NITROBENZANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-5-NITRO-N-PHENYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM18UZV2YD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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